molecular formula C13H8F3N3O3 B5582428 3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid

3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid

Cat. No.: B5582428
M. Wt: 311.22 g/mol
InChI Key: QFVOPMGKOHNJOO-UHFFFAOYSA-N
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Description

3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid is an organic compound with the molecular formula C₁₃H₈F₃N₃O₃ It is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pyrazinecarboxylic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-(trifluoromethyl)aniline, is synthesized through the nitration of trifluorotoluene followed by reduction.

    Coupling Reaction: The aniline derivative is then coupled with a pyrazinecarboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) in the presence of ligands.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: A precursor in the synthesis of the target compound.

    2-Pyrazinecarboxylic Acid: Another building block used in the synthesis.

Uniqueness

3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid is unique due to the presence of both a trifluoromethyl group and a pyrazinecarboxylic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]carbamoyl]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O3/c14-13(15,16)7-1-3-8(4-2-7)19-11(20)9-10(12(21)22)18-6-5-17-9/h1-6H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVOPMGKOHNJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NC=CN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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